
Tert-butyl 5-(methylamino)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(methylamino)pyridine-2-carboxylate, also known as TMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TMAP is a pyridine-based ligand that is commonly used in coordination chemistry and catalysis.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been extensively studied in the scientific research community due to its potential applications in various fields. In coordination chemistry, Tert-butyl 5-(methylamino)pyridine-2-carboxylate is commonly used as a ligand for the synthesis of metal complexes. Tert-butyl 5-(methylamino)pyridine-2-carboxylate has also been used as a catalyst in various organic reactions, including the Henry reaction, Michael addition, and aldol reaction. In addition, Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is not fully understood, but it is believed that Tert-butyl 5-(methylamino)pyridine-2-carboxylate acts as a Lewis base, coordinating with metal ions to form stable complexes. In catalysis, Tert-butyl 5-(methylamino)pyridine-2-carboxylate is believed to activate substrates through the formation of hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Tert-butyl 5-(methylamino)pyridine-2-carboxylate. However, studies have shown that Tert-butyl 5-(methylamino)pyridine-2-carboxylate is relatively non-toxic and has low cytotoxicity. Tert-butyl 5-(methylamino)pyridine-2-carboxylate has also been shown to have low mutagenicity and genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is its versatility in coordination chemistry and catalysis. Tert-butyl 5-(methylamino)pyridine-2-carboxylate can form stable complexes with a wide range of metal ions, making it a useful ligand in the synthesis of metal complexes. In addition, Tert-butyl 5-(methylamino)pyridine-2-carboxylate has been shown to be an effective catalyst in various organic reactions.
One of the limitations of Tert-butyl 5-(methylamino)pyridine-2-carboxylate is its relatively high cost compared to other ligands and catalysts. In addition, the synthesis of Tert-butyl 5-(methylamino)pyridine-2-carboxylate can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
For the study of Tert-butyl 5-(methylamino)pyridine-2-carboxylate include the development of new applications in medicinal chemistry and the development of new methods for synthesis.
Métodos De Síntesis
Tert-butyl 5-(methylamino)pyridine-2-carboxylate can be synthesized using various methods, including the reaction of 2-bromopyridine with tert-butyl N-methylcarbamate in the presence of a base, such as potassium carbonate. The reaction yields Tert-butyl 5-(methylamino)pyridine-2-carboxylate as a white solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2-chloropyridine with tert-butyl N-methylcarbamate and the reaction of 2-pyridylcarbinol with tert-butyl N-methylcarbamate.
Propiedades
IUPAC Name |
tert-butyl 5-(methylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-5-8(12-4)7-13-9/h5-7,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFOWFOJLKSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

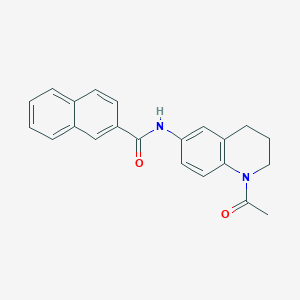

![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2768391.png)
![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)
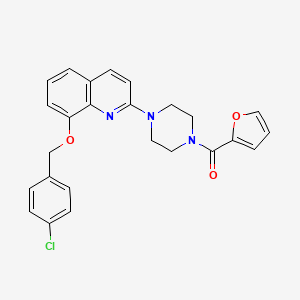
![1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2768396.png)

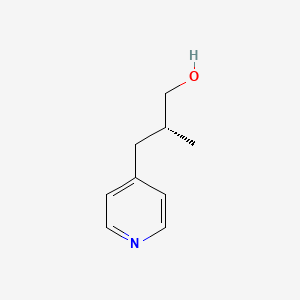

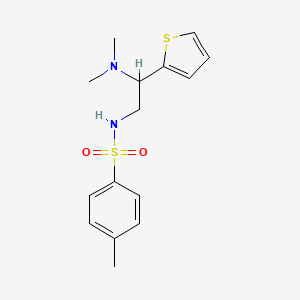
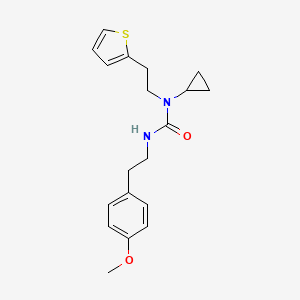
![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2768403.png)